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Compound of Interest

Compound Name: Davercin

Cat. No.: B8055496 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the

Pharmacokinetic Profile of Davercin (Erythromycin Cyclocarbonate) in Comparison to Other

Macrolide Antibiotics.

This guide provides a comprehensive comparison of Davercin with its parent compound,

erythromycin, and other widely used macrolides, clarithromycin and azithromycin. The available

data suggests that Davercin's structural modification, the introduction of a cyclic carbonate

group, leads to an improved pharmacokinetic profile, enhancing its potential as a therapeutic

agent.

Enhanced Pharmacokinetic Profile of Davercin
Davercin is a semi-synthetic derivative of erythromycin. The addition of a cyclic 11,12-

carbonate to the erythromycin A molecule increases its stability in acidic environments and

enhances its lipophilicity[1]. These modifications are designed to improve oral bioavailability

and tissue penetration compared to the parent compound, erythromycin.

While specific quantitative pharmacokinetic data for Davercin is limited in publicly available

literature, a comparative study has shown that Davercin achieves higher concentrations in

lung tissue compared to erythromycin, suggesting superior penetration into key sites of

respiratory infections[2]. Furthermore, the L-aspartate salt of erythromycin A cyclic 11,12-

carbonate has demonstrated superior characteristics in animal models of infection compared to

both erythromycin and the parent carbonate form[3]. Another recent study has stated that
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erythromycin cyclic 11,12-carbonate exhibits antimicrobial activity that is 2-4 times greater than

that of erythromycin, along with improved bioavailability[4].

Comparative Pharmacokinetic Parameters
To contextualize the potential improvements of Davercin, the following table summarizes key

pharmacokinetic parameters for erythromycin, clarithromycin, and azithromycin in healthy adult

volunteers after oral administration.

Parameter Erythromycin Clarithromycin Azithromycin

Bioavailability (%)
18 - 45 (highly

variable)
~50 ~37

Time to Peak

Concentration (Tmax)

(hours)

1 - 4 2 - 3 2 - 4

Plasma Half-life (t½)

(hours)
1.5 - 2.5 3 - 7 40 - 68

Protein Binding (%) 70 - 90 42 - 70
7 - 51 (concentration-

dependent)

Volume of Distribution

(Vd) (L/kg)
0.5 - 0.8 2.5 - 5.0 31.1

Note: Values are approximate and can vary based on formulation, food intake, and patient

population.

Experimental Protocols
Below is a representative experimental protocol for a human pharmacokinetic study of an oral

macrolide antibiotic, based on common methodologies described in the literature.

Objective: To determine the single-dose pharmacokinetic profile of a macrolide antibiotic in

healthy adult volunteers.

Study Design: An open-label, single-dose, crossover study.
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Subjects: A cohort of healthy adult male and female volunteers (n=12-24), aged 18-45, with a

body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects would provide written

informed consent.

Procedure:

Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the

macrolide antibiotic with 240 mL of water.

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized

tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-

dose.

Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate

plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of the macrolide are determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the

plasma concentration-time data using non-compartmental analysis:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve from time zero to the last quantifiable

concentration (AUC0-t)

Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

Elimination half-life (t½)

Apparent volume of distribution (Vd/F)

Apparent total clearance (CL/F)
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Mechanism of Action: A Shared Pathway
Davercin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein

synthesis in susceptible bacteria. This is achieved through its binding to the 50S ribosomal

subunit.
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Caption: Mechanism of action of Davercin.

Experimental Workflow for Pharmacokinetic
Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from

volunteer recruitment to data analysis.
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Caption: Workflow of a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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